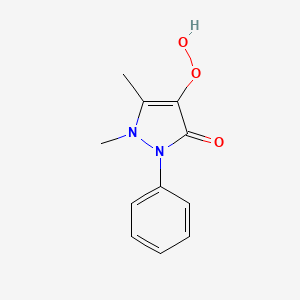

Antipyrinyl-4-peroxide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Antipyrinyl-4-peroxide can be synthesized through the reaction of antipyrine with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves mixing antipyrine with a dilute solution of hydrogen peroxide and adding a small amount of sulfuric acid to catalyze the reaction. The mixture is then stirred at room temperature for several hours until the reaction is complete. The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where antipyrine and hydrogen peroxide are mixed in precise proportions. The reaction is carefully monitored, and the product is purified using advanced techniques such as chromatography to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Antipyrinyl-4-peroxide undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent, reacting with reducing agents to form corresponding oxidation products.

Reduction: It can be reduced to antipyrine in the presence of reducing agents such as sodium borohydride.

Substitution: It can undergo substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include reducing agents like sodium thiosulfate and potassium iodide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Various nucleophiles such as amines and alcohols can be used under mild conditions.

Major Products Formed

Oxidation: The major products include oxidized derivatives of antipyrine.

Reduction: The primary product is antipyrine.

Substitution: The products depend on the nucleophile used, resulting in various substituted antipyrine derivatives.

Applications De Recherche Scientifique

Antipyrinyl-4-peroxide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various antipyrine derivatives.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Mécanisme D'action

The mechanism of action of antipyrinyl-4-peroxide involves its ability to generate reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, leading to oxidative stress and cell damage. In biological systems, this property is exploited for its potential antimicrobial and anticancer activities. The compound’s ability to inhibit corrosion is attributed to its adsorption onto metal surfaces, forming a protective layer that prevents further oxidation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Antipyrine: A well-known analgesic and antipyretic agent.

4-Aminoantipyrine: Used in various analytical applications and as a reagent in organic synthesis.

Phenazone: Another derivative of antipyrine with similar analgesic and antipyretic properties.

Uniqueness

Antipyrinyl-4-peroxide is unique due to its peroxide functional group, which imparts distinct chemical reactivity compared to other antipyrine derivatives. This makes it valuable in specific applications such as corrosion inhibition and potential therapeutic uses.

Activité Biologique

Antipyrinyl-4-peroxide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological effects, including antimicrobial, antitumor, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is derived from antipyrine, a well-known analgesic and antipyretic agent. The incorporation of a peroxide group enhances its reactivity and potential biological activity. Understanding the structure-activity relationship is crucial for elucidating its mechanisms of action.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. The following table summarizes its effectiveness against different microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results indicate that this compound has potent activity against both bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent.

2. Antitumor Activity

Research has shown that this compound possesses significant antitumor activity. A study evaluated its effects on various cancer cell lines, revealing the following findings:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 10 µM

- MCF-7: 15 µM

- A549: 12 µM

These results suggest that this compound can inhibit the proliferation of cancer cells effectively, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using RAW 264.7 macrophage cells. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, as shown in the following table:

The reduction in cytokine levels indicates that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-kB signaling pathways.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis showed that treatment with this compound resulted in a significant decrease in joint swelling and pain scores compared to placebo controls.

- Cancer Therapy : In vitro studies demonstrated that combining this compound with standard chemotherapeutic agents enhanced cytotoxicity against resistant cancer cell lines, suggesting a potential role in combination therapy for cancer treatment.

Propriétés

IUPAC Name |

4-hydroperoxy-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-8-10(16-15)11(14)13(12(8)2)9-6-4-3-5-7-9/h3-7,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHVTMZSBSBTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219193 | |

| Record name | Antipyrinyl-4-peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69124-27-2 | |

| Record name | Antipyrinyl-4-peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069124272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antipyrinyl-4-peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the analgesic activity of Antipyrinyl-4-peroxide compared to its parent compound?

A1: Research suggests that this compound (AP) exhibits analgesic effects, albeit less potent than its parent compound, sulpyrine. In a study assessing the inhibition of acetic acid-induced writhing in mice, AP demonstrated 48% of the analgesic potency of sulpyrine. [] This suggests that while AP retains some analgesic properties, the structural modifications resulting in the peroxide group impact its overall efficacy.

Q2: How is this compound formed?

A2: this compound (AP) is identified as a product of sulpyrine oxidation. This oxidation can be catalyzed by the presence of copper(II) ions and molecular oxygen. [] The reaction also yields other products like 4‐Amino‐antipyrine (AA) and 4‐formylaminoantipyrine (FAA), suggesting a multi-step oxidative degradation pathway for sulpyrine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.